1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group and an indolyl group connected through a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2-methoxybenzylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and large-scale reactors. The reaction conditions are optimized to ensure maximum efficiency and yield. The purification process may include crystallization or recrystallization techniques to achieve the required purity standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea can be compared with other similar compounds, such as:
1-(2-methoxybenzyl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole ring, which may affect its chemical and biological properties.
1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-2-yl)urea: The position of the urea linkage on the indole ring is different, leading to variations in reactivity and activity.
1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)thiourea: Contains a thiourea group instead of a urea group, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-12-15(14-8-4-5-9-16(14)21)20-18(22)19-11-13-7-3-6-10-17(13)23-2/h3-10,12H,11H2,1-2H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNKEFURGJVTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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